3,5-Dimethoxyphenethyl isocyanate

Overview

Description

3,5-Dimethoxyphenethyl isocyanate is a chemical compound related to the family of isocyanates, which are known for their reactivity and are widely used in the production of polyurethanes and other polymers. Isocyanates typically react with compounds containing active hydrogen atoms such as alcohols to form urethanes or with amines to form ureas.

Synthesis Analysis

The synthesis of isocyanates can be complex due to their reactive nature. For instance, 3,4-Dimethoxyphenylisocyanate, a related compound, was synthesized from 3,4-dimethoxyaniline using triphosgene under optimized conditions, achieving a high yield and purity . This method offers advantages over traditional phosgene approaches, such as safety and convenience. Although the synthesis of 3,5-Dimethoxyphenethyl isocyanate is not directly described, similar methods could potentially be applied, considering the structural similarities between the compounds.

Molecular Structure Analysis

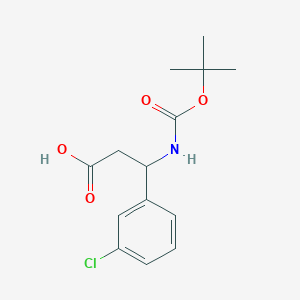

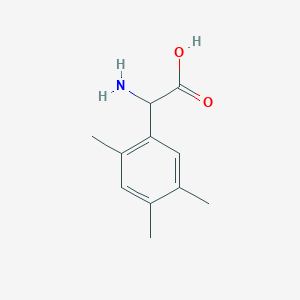

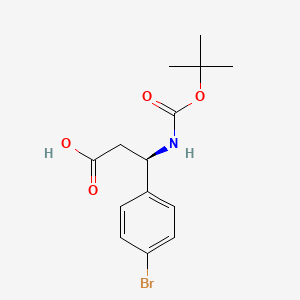

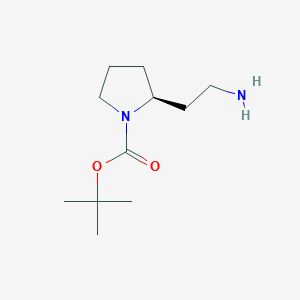

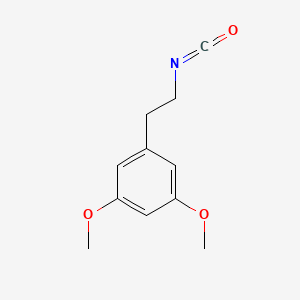

The molecular structure of isocyanates is characterized by the presence of an isocyanate group (-N=C=O). In the case of 3,5-Dimethoxyphenethyl isocyanate, this group would be attached to a phenethyl backbone substituted with methoxy groups at the 3 and 5 positions. The molecular structure of related compounds, such as the strongly fluorescent oxazole derivatives synthesized from 3,4-dimethoxybenzoyl chloride, was determined using X-ray crystallography, which could also be a suitable technique for analyzing the structure of 3,5-Dimethoxyphenethyl isocyanate .

Chemical Reactions Analysis

Isocyanates are known to undergo various chemical reactions, primarily with nucleophiles. The dimerization of methylene diphenyl diisocyanate (MDI), for example, can result in the formation of four-, five-, and six-membered rings, with the four-membered ring being the most stable due to aromatic electron interactions . While this paper does not directly discuss 3,5-Dimethoxyphenethyl isocyanate, it provides insight into the types of reactions that isocyanates can undergo, such as dimerization and oligomerization, which are influenced by steric effects and the positions of isocyanate groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanates like 3,5-Dimethoxyphenethyl isocyanate can be inferred from studies on similar compounds. For example, the stability, charge delocalization, and reactive sites of a molecule can be analyzed using techniques such as Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping . These methods can provide valuable information about the reactivity and interactions of the isocyanate group with other molecules. Additionally, the thermodynamic functions of isocyanate dimers, which are relevant to their physical properties, can be calculated using computational methods .

Scientific Research Applications

Synthesis and Reactivity

3,5-Dimethoxyphenethyl isocyanate, as a nitrogen-substituted isocyanate, has significant implications in synthesis. Vincent-Rocan and Beauchemin (2016) emphasize the synthetic potential of N-isocyanates, including 3,5-dimethoxyphenethyl isocyanate, noting their amphoteric character and propensity for dimerization, which have historically limited their development. However, advancements in controlling their reactivity through masked precursors have led to more complex reactions and synthesis of heterocycles common in pharmaceuticals and agrochemicals (Vincent-Rocan & Beauchemin, 2016).

Catalytic Applications

In the field of catalysis, Occhipinti et al. (2014) describe the use of isocyanate ligands, like 3,5-dimethoxyphenethyl isocyanate, in developing robust and selective olefin metathesis catalysts. Their study demonstrates how substituting chloride in certain ruthenium-based catalysts with an isocyanate ligand can enhance stability and selectivity, which is crucial for industrial applications (Occhipinti et al., 2014).

Hydrolysis Mechanisms

Raspoet et al. (1998) provide insights into the hydrolysis of isocyanates, including 3,5-dimethoxyphenethyl isocyanate. Their research combines experimental and theoretical approaches to show that water clusters play a crucial role in the hydrolysis process. This understanding is vital for applications in chemical synthesis and industrial processes where isocyanates are used (Raspoet et al., 1998).

Polymerization and Material Science

In material science, the application of 3,5-dimethoxyphenethyl isocyanate is evident in polymerization processes. Okamoto and colleagues (1994) conducted a study on the asymmetric anionic polymerization of aromatic isocyanates, which includes derivatives like 3,5-dimethoxyphenethyl isocyanate. Their research demonstrates the potential of these isocyanates in producing optically active polymers, which have various industrial and commercial applications (Okamoto, Matsuda, Nakano, & Yashima, 1994).

Safety And Hazards

properties

IUPAC Name |

1-(2-isocyanatoethyl)-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-10-5-9(3-4-12-8-13)6-11(7-10)15-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPWFSIFZCTJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CCN=C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404728 | |

| Record name | 3,5-Dimethoxyphenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethoxyphenethyl isocyanate | |

CAS RN |

480439-01-8 | |

| Record name | 1-(2-Isocyanatoethyl)-3,5-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480439-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethoxyphenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethoxyphenethyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.